N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Catalog No.
S3016093
CAS No.
2034242-71-0
M.F
C25H26N2O3
M. Wt
402.494
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)...

CAS Number

2034242-71-0

Product Name

N-benzhydryl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

IUPAC Name

N-benzhydryl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide

Molecular Formula

C25H26N2O3

Molecular Weight

402.494

InChI

InChI=1S/C25H26N2O3/c28-25(22-11-14-26-23(17-22)30-18-19-12-15-29-16-13-19)27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,14,17,19,24H,12-13,15-16,18H2,(H,27,28)

InChI Key

HFMPFOKKGRYGNZ-UHFFFAOYSA-N

SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Insecticidal Activity

Specific Scientific Field:

Entomology and Pest Control

Summary:

Insect ryanodine receptor (RyR) is a promising target for novel insecticides. Researchers have designed and synthesized a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent. Among these compounds, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited significant larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L. Molecular docking studies suggest that these compounds may act as activators of insect RyR .

Experimental Procedures:

Results:

Synthesis of 2H-Pyrans

Specific Scientific Field:

Organic Chemistry

Summary:

The 2H-pyran (2HP) ring is a structural motif found in natural products. Recent advances in synthetic methods have enabled access to 2HPs, excluding those fused to aromatic rings (e.g., 2H-chromenes). These monocyclic or fused polycyclic 2HPs serve as key intermediates in the construction of bioactive compounds .

Synthetic Methods:

Applications:

XLogP3

4.2

Dates

Modify: 2023-08-17

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